molecular formula C13H21NO3 B5918508 2a,5,5,8b-tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one

2a,5,5,8b-tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one

Cat. No.: B5918508
M. Wt: 239.31 g/mol
InChI Key: ZWWCSLNKKSSOED-UHFFFAOYSA-N
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Description

2a,5,5,8b-Tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one is a complex organic compound with the molecular formula C₁₃H₂₁NO₃. It has a unique structure characterized by multiple rings and functional groups, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,5,5,8b-tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one typically involves multi-step organic reactions. The process often starts with simpler organic molecules that undergo a series of transformations, including cyclization, oxidation, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2a,5,5,8b-Tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2a,5,5,8b-Tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2a,5,5,8b-tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2a,5,5,8b-tetramethyloctahydro-2,6-dioxa-8a-azacyclopenta[cd]azulen-1-one stands out due to its unique ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,8,8,12-tetramethyl-3,9-dioxa-1-azatricyclo[5.4.1.04,12]dodecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2)9-5-6-12(3)13(9,4)14(7-8-16-11)10(15)17-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCSLNKKSSOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C2(N(CCO1)C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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